molecular formula C22H26N2O5S B11953319 N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine CAS No. 61413-49-8

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine

Cat. No.: B11953319
CAS No.: 61413-49-8
M. Wt: 430.5 g/mol
InChI Key: LIIUSXOFVLATGY-OALUTQOASA-N
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Description

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine typically involves the protection of the amino group of L-methionine with a benzyloxycarbonyl group, followed by coupling with L-phenylalanine. The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The coupling reaction is usually carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of synthetic peptides and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the protecting group, the compound can interact with enzymes, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
  • N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
  • N-ε-Carbobenzyloxy-L-lysine

Uniqueness

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine is unique due to the presence of the methionine residue, which introduces a sulfur atom into the molecule This sulfur atom can undergo oxidation, providing additional functional diversity compared to other similar compounds

Properties

CAS No.

61413-49-8

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H26N2O5S/c1-30-13-12-18(24-22(28)29-15-17-10-6-3-7-11-17)20(25)23-19(21(26)27)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1

InChI Key

LIIUSXOFVLATGY-OALUTQOASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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